1-Tert-butyl-2,4-dinitrobenzene

Descripción general

Descripción

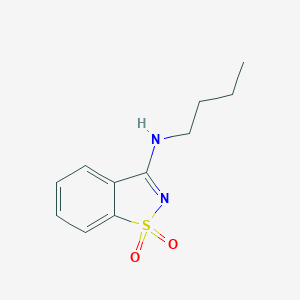

“1-Tert-butyl-2,4-dinitrobenzene” is a chemical compound with the molecular formula C10H12N2O4 . It is a derivative of nitrobenzene, where a tert-butyl group and two nitro groups are attached to the benzene ring .

Synthesis Analysis

The synthesis of compounds similar to “1-Tert-butyl-2,4-dinitrobenzene” has been reported in the literature. For instance, a method for the oxidative nucleophilic alkoxylation of nitrobenzenes has been described, which involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . Another method involves the Friedel-Crafts alkylation of dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-2,4-dinitrobenzene” consists of a benzene ring with a tert-butyl group and two nitro groups attached to it . The compound contains a total of 28 bonds, including 16 non-hydrogen bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups (aromatic) .

Chemical Reactions Analysis

Nitrobenzenes, including “1-Tert-butyl-2,4-dinitrobenzene”, are known to undergo various chemical reactions. One such reaction is the oxidative nucleophilic aromatic substitution of hydrogen, which involves the formation of a deprotonated σH adduct . The products of this reaction show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Tert-butyl-2,4-dinitrobenzene” include a molecular weight of 179.2157 . The compound has a clear, light yellow to orange color, and it exists in a liquid form . The melting point is estimated to be around 1°C, and the boiling point is between 265-267°C . The density of the compound is approximately 1.0586 g/cm³ .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research highlights the antimicrobial potential of compounds derived from 1-Tert-butyl-2,4-dinitrobenzene. A study conducted by Muthukumar, Malarvizhi, and Nishanthini (2021) synthesized a dark maroon red crystalline compound from 1-chloro-2,4-dinitrobenzene, tert-butyl acetoacetate, and pyridine, which exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, as well as against the fungus Aspergillus niger (Muthukumar, Malarvizhi, & Nishanthini, 2021).

Material Science and Chemistry

Several studies delve into the synthesis and properties of materials derived from 1-Tert-butyl-2,4-dinitrobenzene, showcasing their applications in high energy materials, organic electronics, and as ligands in catalysis:

- Kalaivani, Malarvizhi, and Nethaji (2012) detailed the synthesis and characterization of Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, highlighting its potential as an insensitive high energy density material through various tests including flammability and impact sensitivity (Kalaivani, Malarvizhi, & Nethaji, 2012).

- Akagi, Yasukawa, Kobayashi, and Konishi (2009) synthesized oxacalix[4]arenes bearing four nitro groups and four tert-butyl groups, noting the stability of these macrocycles and their unique conformations due to the bulky tert-butyl groups (Akagi, Yasukawa, Kobayashi, & Konishi, 2009).

- Bjørsvik, Liguori, and Merinero (2002) developed a method for aerobic oxidation of various aromatic compounds using electron-deficient nitroarenes as catalysts, presenting an environmentally friendly alternative to traditional oxidation processes (Bjørsvik, Liguori, & Merinero, 2002).

Polymer Science

Research on polymers derived from 1-Tert-butyl-2,4-dinitrobenzene and its derivatives showcases their potential in creating materials with desirable thermal properties, solubility, and low dielectric constants for applications in electronics and materials engineering:

- Hsiao, Yang, and Chen (2000) reported on the synthesis of polyamides with ether linkages derived from 4-tert-butylcatechol, demonstrating their high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

- Chern and Tsai (2008) synthesized new polyimides with tert-butyl side groups, achieving low dielectric constants and excellent solubility, indicating their utility in electronic applications (Chern & Tsai, 2008).

Propiedades

IUPAC Name |

1-tert-butyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPARRRRVEGBOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285863 | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-2,4-dinitrobenzene | |

CAS RN |

4160-54-7 | |

| Record name | NSC43037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)